2,4-Dinitrotoluene

Catalog No.
S588046
CAS No.
121-14-2
M.F
C7H6N2O4
C6H3CH3(NO2)2
C7H6N2O4
M. Wt
182.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitrotoluene

CAS Number

121-14-2

Product Name

2,4-Dinitrotoluene

IUPAC Name

1-methyl-2,4-dinitrobenzene

Molecular Formula

C7H6N2O4
C6H3CH3(NO2)2
C7H6N2O4

Molecular Weight

182.13 g/mol

InChI

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3

InChI Key

RMBFBMJGBANMMK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

solubility

less than 0.1 mg/mL at 63° F (NTP, 1992)
0.00 M
Soluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridine
Ethanol, at 15 °C, 30.46 g/L; diethyl ether, at 22 °C, 94 g/L; carbon disulfide, at 17 °C, 21.9 g/L
In water, 2.70X10+2 mg/L at 22 °C
In water, 200 mg/L at 25 °C
Solubility in water: very poo

Synonyms

1-Methyl-2,4-dinitrobenzene; 1-Methyl-2,4-dinitrobenzene; 2,4-DNT; 4-Methyl-1,3-dinitrobenzene; 6-Methyl-1,3-dinitrobenzene; NSC 7194;

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 2,4-Dinitrotoluene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 63° f (ntp, 1992)0.00 msoluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridineethanol, at 15 °c, 30.46 g/l; diethyl ether, at 22 °c, 94 g/l; carbon disulfide, at 17 °c, 21.9 g/lin water, 2.70x10+2 mg/l at 22 °cin water, 200 mg/l at 25 °csolubility in water: very poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7194. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Dinitrobenzenes - Supplementary Records. It belongs to the ontological category of dinitrotoluene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Mutagens, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2,4-Dinitrotoluene (2,4-DNT) is a pale yellow crystalline solid, recognized as the most common and industrially significant isomer of dinitrotoluene. Its primary role is not as a final product but as a critical intermediate in large-scale chemical manufacturing. The vast majority of 2,4-DNT is produced as a precursor for the synthesis of toluene diisocyanate (TDI), a key monomer for producing flexible polyurethane foams. A smaller but significant portion is used in the defense industry for the further nitration to 2,4,6-trinitrotoluene (TNT) and as a plasticizer or burn rate modifier in propellants. Procurement of 2,4-DNT is therefore driven by its suitability and purity for these high-volume synthetic applications.

Substituting high-purity 2,4-Dinitrotoluene with its common co-product, 2,6-Dinitrotoluene, or with less expensive crude isomer mixtures (e.g., 80:20 DNT) can lead to significant processing and end-product failures. The position of the nitro groups dictates the structure of the resulting 2,4-toluenediamine (TDA), which directly determines the isomer of toluene diisocyanate (TDI) produced. Since the ratio of 2,4-TDI to 2,6-TDI is a critical specification for controlling the properties of polyurethane polymers, using an incorrect DNT isomer ratio will yield off-spec TDI. Furthermore, distinct differences in melting point and solubility between 2,4-DNT and 2,6-DNT complicate purification, handling, and formulation processes if isomer composition is not tightly controlled.

Superior Precursor for 80:20 Toluene Diisocyanate (TDI) Production

The industrial synthesis of the most common grade of toluene diisocyanate, TDI (80/20), is predicated on starting with a dinitrotoluene mixture containing approximately 80% 2,4-DNT and 20% 2,6-DNT. This specific isomer ratio is achieved by the direct dinitration of toluene. Subsequent hydrogenation of this 80:20 DNT mixture yields the corresponding 80:20 mixture of 2,4-toluenediamine and 2,6-toluenediamine, which is then phosgenated to produce TDI (80/20). Procuring high-purity 2,4-DNT allows for precise blending with 2,6-DNT to meet the stringent isomeric ratio requirements for polyurethane manufacturing, which is not possible when using undefined or crude DNT mixtures.

Evidence DimensionRequired Isomer Ratio for TDI (80/20) Precursor
Target Compound DataHigh-purity 2,4-DNT enables blending to the required ~80% composition.
Comparator Or BaselineCrude DNT mixtures have variable, process-dependent isomer ratios (e.g., 67:33 to 80:20), which may not meet specifications.
Quantified DifferenceEnables precise control versus process-dependent variability.
ConditionsStandard industrial process for TDI (80/20) synthesis via DNT hydrogenation and TDA phosgenation.

This control over isomer ratio is essential for producing on-specification polyurethane foams with predictable physical properties.

Differentiated Thermal Properties for Process Control and Purification

2,4-Dinitrotoluene exhibits a distinct and higher melting point compared to its 2,6-isomer, a key property leveraged in separation and handling processes. The melting point of 2,4-DNT is consistently reported at 70-71 °C, whereas 2,6-DNT melts at a lower temperature of 66 °C. This 4-5 °C difference is significant for fractional crystallization processes used to separate the isomers from crude nitration mixtures. Furthermore, 2,4-DNT has a slightly higher decomposition temperature (300 °C) compared to 2,6-DNT (285 °C), indicating a marginally wider thermal processing window.

Evidence DimensionMelting Point (°C)
Target Compound Data71 °C
Comparator Or Baseline2,6-Dinitrotoluene: 66 °C
Quantified Difference5 °C higher than 2,6-DNT
ConditionsStandard atmospheric pressure.

The defined melting point allows for efficient purification via fractional crystallization and provides a clear specification for material identity and purity, impacting process safety and consistency.

Higher Aqueous Solubility for Formulation and Environmental Considerations

In aqueous systems, 2,4-Dinitrotoluene demonstrates a significantly higher solubility than its 2,6-isomer. At 22 °C, the water solubility of 2,4-DNT is 270 mg/L. In contrast, 2,6-DNT has a solubility of only 180 mg/L at 20 °C. This 50% increase in solubility for 2,4-DNT can be a critical factor in aqueous-phase reactions, waste stream treatment, and environmental fate modeling. While both are only slightly soluble, this difference can impact dissolution rates and bioavailability in remediation contexts.

Evidence DimensionSolubility in Water (mg/L)
Target Compound Data270 mg/L at 22 °C
Comparator Or Baseline2,6-Dinitrotoluene: 180 mg/L at 20 °C
Quantified Difference50% more soluble than 2,6-DNT
ConditionsAmbient temperature.

This solubility difference affects process design for aqueous reactions, influences the choice of solvents for purification, and is a key parameter for managing and treating industrial wastewater.

Precision Feedstock for Toluene Diisocyanate (TDI) Synthesis

As demonstrated by the strict isomeric requirements of the polyurethane industry, high-purity 2,4-DNT is the required starting material for blending to the 80:20 DNT ratio needed for TDI production. Its use ensures the final TDA and TDI products meet the specifications necessary for manufacturing flexible foams with consistent performance characteristics.

Controlled Nitration to Produce 2,4,6-Trinitrotoluene (TNT)

2,4-DNT is the direct and principal intermediate in the multi-step nitration of toluene to TNT. Starting with purified 2,4-DNT, rather than a mixed-isomer feed, allows for more controlled reaction conditions and a higher yield of the desired 2,4,6-TNT end product, minimizing unwanted byproducts.

Purification and Isomer Separation by Fractional Crystallization

The well-defined melting point of 2,4-DNT (71 °C), which is distinctly higher than that of the 2,6-isomer (66 °C), makes it highly suitable for purification from crude industrial mixtures via fractional crystallization. This process relies on the thermal property differences to selectively crystallize and isolate the 2,4-isomer in high purity.

Component in Propellant and Plasticizer Formulations

Beyond its role as a synthetic precursor, 2,4-DNT is used directly as a plasticizer, deterrent coating, and burn rate modifier in propellant formulations, such as smokeless gunpowders. Its specific thermal properties and compatibility with other formulation components make it a preferred choice over other isomers for these applications.

Physical Description

Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals.
DryPowder
YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
Orange-yellow crystalline solid with a characteristic odor.

Color/Form

Yellow needles or monoclinic prisms
Yellow or orange crystals

XLogP3

2

Boiling Point

572 °F at 760 mm Hg (Decomposes) (NTP, 1992)
300.0 °C
300 °C (decomposes)
572°F

Flash Point

405 °F (NTP, 1992)
404 °F (207 °F) (Closed cup)
169 °C c.c.
404°F

Vapor Density

6.27 (NTP, 1992) (Relative to Air)
6.27 (Air = 1)
Relative vapor density (air = 1): 6.28
6.27

Density

1.379 at 68 °F (USCG, 1999)
1.52 g/cm³
1.379

LogP

1.98 (LogP)
log Kow = 1.98
1.98

Odor

SLIGHT ODOR

Melting Point

153 to 158 °F (NTP, 1992)
71.0 °C
70.5 °C
71 °C
158°F

UNII

6741D310ED

GHS Hazard Statements

Aggregated GHS information provided by 170 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (22.35%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.65%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.65%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (99.41%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (98.82%): May cause cancer [Danger Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (99.41%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (97.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.65%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

1 mm Hg at 68 °F (NTP, 1992)
1.47e-04 mmHg
1.47X10-4 mm Hg at 22 °C
Vapor pressure, Pa at 25 °C: 0.02
1 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

121-14-2
1326-41-6
84029-42-5

Wikipedia

2,4-dinitrotoluene

Biological Half Life

0.60 Days
AFTER SINGLE ORAL ADMIN OF (3)H 2,4-DNT TO RATS, RADIOACTIVITY IN BLOOD REACHED MAX 6 HR AFTER ADMIN WITH A HALF-LIFE OF APPROX 22 HR.

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Mutagens, Reactive - 3rd degree

Methods of Manufacturing

Dinitration of toluene results in the formation of a number of isomeric products, and with a typical sulfuric-nitric acid nitrating mixture the following mixture of isomers is obtained: 75 wt% 2,4-dinitrotoluene, 19 wt% 2,6-dinitrotoluene, 2.5 wt% 3,4-dinitrotoluene, 1 wt% 2,3-dinitrotoluene, and 0.5 wt% 2,5-dinitrotoluene.
4-Nitrotoluene is nitrated with mixed acid (containing equimolar HNO3) under controlled conditions and continuous operation to give a 96% yield of 2,4-dinitrotoluene. In Meissner units, for tighter control of the whole process, cocurrent flow is used in each step to separate mono- and dinitration, but countercurrent flow is used between them to prevent under or overnitration; this is also done in one-step nitration plants. After nitration, if separation of the resulting emulsion is difficult, the introduction of pure product can give ... rapid separation.

General Manufacturing Information

Explosives manufacturing
Benzene, 1-methyl-2,4-dinitro-: ACTIVE
Analysis of technical grade dinitrotoluene yielded the following results: 76.49% 2,4-DNT, 18.83% 2,6-DNT, 0.65% 2,5-DNT, 2.43% 3,4-DNT, 1.54% 2,3-DNT, 0.040% 3,5-DNT, 0.050-trinitrotoluene, 0.005 cresols, 0.003 mononitrobenzene, and 0.003%, 0.0005%, and 0.006%, for ortho-, meta-, and para-, mononitrotoluenes, respectively.
Dinitrification of toluene typically yields 75% 2,4-dinitrotoluene by weight

Analytic Laboratory Methods

Method: OSHA 44; Procedure: gas chromatography using a Thermal Energy Analyzer (TEA) equipped with an Explosives Analysis Package (EAP); Analyte: 2,4-dinitrotoluene; Matrix: air; Detection Limit: 20 ug/cu m.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4-dinitrotoluene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 74 ug/L.
Method: DOE OP130R; Procedure: gas chromatography with electron capture detector; Analyte: 2,4-dinitrotoluene; Matrix: radioactive mixed waste sludges; Detection Limit: 0.01 ug/g.
Method: EPA-EAD 609; Procedure: gas chromatography with flame ionization detector; Analyte: 2,4-dinitrotoluene; Matrix: municipal and industrial discharges; Detection Limit: 0.02 ug/L.
For more Analytic Laboratory Methods (Complete) data for 2,4-DINITROTOLUENE (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

Urinary metabolites of 2,4-dinitrotoluene were quantitated by HPLC on a reversed-phase column.
NINE METABOLITES OF 2,4-DINITROTOLUENE IN RAT URINE WERE DETECTED BY TLC.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Store away from oxidizing or reducing materials. Protect containers against physical damage.
Normally stored as a molten liquid. Separate from strong oxidizing materials and reducing agents. Hot water coils should not exceed 194 °F (90 °C).

Interactions

Ingestion of alcohol has a synergistic effect on the toxicity of 2,4-DNT.
The sulfotransferase inhibitors 2,6-dichloro-4-nitrophenol and pentachlorophenol were used to investigate the role of sulfate ester formation during the in vivo bioactivation of 2,4- and 2,6-DNT. Male F-344 rats were administered one of the sulfotransferase inhibitors (40 umol/kg ip) 45 min prior to oral administration of 28 mg/kg ring-(14)C-2,4-DNT or 3-(3)H-2,6-DNT and killed 12 hr later. Pentachlorophenol had no significant effect on the urinary excretion of the benzyl glucuronide or benzoic acid metabolites of 2,6-DNT. The sulfotransferase inhibitors decreased the total hepatic macromolecular covalent binding of 2,4-DNT by 33%, and of 2,6-DNT by 69%. Hepatic DNA showed covalent binding of 2,4- and 2,6-DNT of 45 and 94 pmol equivalents/mg DNA, respectively. The sulfotransferase inhibitors decreased the binding of the hepatocarcinogen 2,6-DNT to hepatic DNA by greater than 95%. 2,6-Dichloro-4-nitrophenol decreased the binding of 2,4-DNT to DNA by >84% while the decrease due to pentachlorophenol was 33%. These results suggest that sulfation is important in the biotransformation of 2,4- and 2,4-DNT to reactive metabolites which covalently bind to DNA. 3H20 was detected in the urine of rats administered 3-(3)H-2,6-DNT.

Dates

Last modified: 08-15-2023

Transformation of TNT, 2,4-DNT, and PETN by Raoultella planticola M30b and Rhizobium radiobacter M109 and exploration of the associated enzymes

Hernán Avellaneda, Ziv Arbeli, Wilson Teran, Fabio Roldan
PMID: 33247357   DOI: 10.1007/s11274-020-02962-8

Abstract

The nitrated compounds 2,4-dinitrotoluene (2,4-DNT), 2,4,6-trinitrotoluene (TNT), and pentaerythritol tetranitrate (PETN) are toxic xenobiotics widely used in various industries. They often coexist as environmental contaminants. The aims of this study were to evaluate the transformation of 100 mg L
of TNT, 2,4-DNT, and PETN by Raoultella planticola M30b and Rhizobium radiobacter M109c and identify enzymes that may participate in the transformation. These strains were selected from 34 TNT transforming bacteria. Cupriavidus metallidurans DNT was used as a reference strain for comparison purposes. Strains DNT, M30b and M109c transformed 2,4-DNT (100%), TNT (100, 94.7 and 63.6%, respectively), and PETN (72.7, 69.3 and 90.7%, respectively). However, the presence of TNT negatively affects 2,4-DNT and PETN transformation (inhibition > 40%) in strains DNT and M109c and fully inhibited (100% inhibition) 2,4-DNT transformation in R. planticola M30b.Genomes of R. planticola M30b and R. radiobacter M109c were sequenced to identify genes related with 2,4-DNT, TNT or PETN transformation. None of the tested strains presented DNT oxygenase, which has been previously reported in the transformation of 2,4-DNT. Thus, unidentified novel enzymes in these strains are involved in 2,4-DNT transformation. Genes encoding enzymes homologous to the previously reported TNT and PETN-transforming enzymes were identified in both genomes. R. planticola M30b have homologous genes of PETN reductase and xenobiotic reductase B, while R. radiobacter M109c have homologous genes to GTN reductase and PnrA nitroreductase. The ability of these strains to transform explosive mixtures has a potentially biotechnological application in the bioremediation of contaminated environments.


Quantitative vapor delivery for improved canine threshold testing

Lauryn DeGreeff, Christopher J Katilie, Ryan F Johnson, Stephanie Vaughan
PMID: 33219448   DOI: 10.1007/s00216-020-03052-2

Abstract

The canine olfactory system is a highly efficient and intricate tool often exploited by humans for detection for its many attributes, including impressive sensitivity to trace analyte vapors. Canine detectors are often touted as having lower limits of detection, or olfactory detection threshold (ODT), than other field-relevant detection technologies; however, previous attempts to quantify canine ODTs have resulted in reported estimates spanning multiple orders of magnitude, even for the same analyte. A major contributor to these discrepancies is the vapor delivery method used for testing, where losses due to adsorption and dilution are often unaccounted for, and the presence of unattended compounds in the vapor stream due to carryover may go unnoticed. In this research, a trace vapor generator (TV-Gen) was used to deliver quantitatively accurate amounts of vapor reproducibly over time for canine testing. Analyte losses due to adsorption to surfaces in the flow path, dilution in the sniff port at the outlet, and analyte carryover were considered. Computational fluid dynamic (CFD) modeling was used to visualize analyte vapor spread throughout the port. CFD simulations revealed the need for a diffuser to encourage the diffusion of the analyte throughout the port. As a result, the modified vapor generator provides analyte air as a diffuse flow that is evenly distributed through the custom sampling orifice, as opposed to a narrow stream of air at the chosen concentration which exits directly into the environment. Laboratory validations were carried out for three analytes, amyl acetate, 2,4-dinitrotoluene (DNT), and methyl benzoate. A linear response across more than two orders of magnitude vapor concentration range was achieved for all analytes. These efforts will be applied in further research utilizing this TV-Gen vapor delivery system for canine ODT testing, eliminating many quantitative changes seen previously. Graphical abstract.


Aerobic degradation of 2,4-dinitrotoluene: Effect of raw organic wastes and nitrogen fortification

Osekokhune E Okozide, Sunday A Adebusoye, Oluwafemi S Obayori
PMID: 33016493   DOI: 10.1002/jeq2.20088

Abstract

2,4-Dinitrotoluene (2,4-DNT), a principal derivative generated in the synthesis of 2,4,6-trinitrotoluene, is widely used as a waterproofer, plasticizer, and gelatinizer in propellants and explosives. This compound has been documented as a priority pollutant because of its toxicity. Therefore, its removal from contaminated systems is a major focus of research and environmental attention. The presence of 2,4-DNT bacterial-degrading strains that could utilize 2,4-DNT as growth substrate in polluted sites in Ibadan, Nigeria, was determined using continual enrichment techniques on nitroaromatic mixtures. Proteus sp. strain OSES2 isolated in this study was characterized by phenotypic typing and 16S ribosomal RNA gene sequencing. Growth of the strain on 2,4-DNT resulted in an exponential increase in biomass and complete substrate utilization within 72 h, accompanied by NO
elimination. Degradation competence was enhanced in the presence of corn steep liquor, molasses, and Tween 80 compared with incubation without amendment. Conversely, amendment with nitrogen sources yielded no significant improvement in degradation. Use of these organic wastes as candidates in a bioremediation strategy should be exploited. This would provide a less-expensive organic source supplement for cleanup purposes, with the ultimate aim of reducing the cost of bioremediation while reducing wastes intended for landfill.


Transgenic tobacco plants overexpressing a cold-adaptive nitroreductase gene exhibited enhanced 2,4-dinitrotoluene detoxification rate at low temperature

Doğa Selin Kayıhan, Ceyhun Kayıhan, Yelda Özden Çiftçi
PMID: 32643388   DOI: 10.1080/15226514.2020.1786795

Abstract

Plants encounter many environmental factors such as low and high temperatures during phytoremediation processes. In this study, our aim was to produce the transgenic tobacco plants by using a newly characterized bacterial nitroreductase,
, which was active at a broad range temperature in order to detoxify 2,4-dinitrotoluene (2,4-DNT) at lower temperature. The presence of
and its heterologous expression was verified in T1 transgenic plants and their growing ability were determined under toxic amount of 2,4-DNT (35 µM). Fresh weight and dry weight of transgenic plants were significantly higher than wild type (WT) under toxic 2,4-DNT at 22 °C, indicating higher growth capacity of the transgenics. Transgenic plants also showed a higher tolerance than WT when exposed to 2,4-DNT at 15 °C. Moreover, transformation rate of 2,4-DNT was gradually decreased through decreasing temperatures in WT media, however, it was increased through decreasing temperatures in transgenic plant TR3-25 media and it had the highest transformation rate (54%) of 2,4-DNT at 4 °C. Correlatively, 2,4-DNT treatment at 4 °C led to a significant decrease in H
O
level in transgenic plants. Thus, transgenic plants overexpressing nitroreductase might have an important advantage for phytoremediation of toxic nitroaromatic compounds in field applications at low temperatures.


Genome-wide gene-deletion screening identifies mutations that significantly enhance explosives vapor detection by a microbial sensor

Benjamin Shemer, Etai Shpigel, Anat Glozman, Sharon Yagur-Kroll, Yosssef Kabessa, Aharon J Agranat, Shimshon Belkin
PMID: 32622861   DOI: 10.1016/j.nbt.2020.06.002

Abstract

Genetically engineered microbial biosensors, capable of detecting traces of explosives residues above buried military ordnance and emitting an optical signal in response, may potentially serve for the standoff detection of buried landmines. A promising candidate for such an application is a previously reported Escherichia coli-based reporter strain that employs the yqjF gene promoter as its sensing element; however, for this sensor to be able to detect actual landmines reliably, it was necessary for its detection sensitivity and signal intensity to be enhanced. In this study, a high-throughput approach was employed to screen the effects of individual gene deletions on yqjF activation by 2,4-dinitrotoluene (DNT). Several genes were identified, the deletion of which elicited a significant enhancement of yqjF induction by DNT. The most promising of these mutations were introduced into the sensor strain, individually or in pairs, yielding a considerable increase in signal intensity and a lowering of the detection threshold. A strain harboring two of the identified mutations, ygdD and eutE, appears to be the most sensitive microbial biosensor currently described for the detection of traces of landmine explosives.


A cofactor consumption screen identifies promising NfsB family nitroreductases for dinitrotoluene remediation

Elsie M Williams, Abigail V Sharrock, Elizabeth L Rylott, Neil C Bruce, Joanna K MacKichan, David F Ackerley
PMID: 31392514   DOI: 10.1007/s10529-019-02716-z

Abstract

To survey a library of over-expressed nitroreductases to identify those most active with 2,4- and 2,6-dinitrotoluene substrates, as promising candidates for phytoremediation of soils and groundwater contaminated with poly-nitro toluene pollutants.
To indirectly monitor dinitrotoluene reduction we implemented a nitroblue tetrazolium dye screen to compare relative rates of NADPH consumption for 58 nitroreductase candidates, over-expressed in a nitroreductase-deleted strain of Escherichia coli. Although the screen only provides activity data at a single substrate concentration, by altering the substrate concentration and duration of incubation we showed we could first distinguish between more-active and less-active enzymes and then discriminate between the relative rates of reduction exhibited by the most active nitroreductases in the collection. We observed that members of the NfsA and NfsB nitroreductase families were the most active with 2,4-dinitrotoluene, but that only members of the NfsB family reduced 2,6-dinitrotoluene effectively. Two NfsB family members, YfkO from Bacillus subtilis and NfsB from Vibrio vulnificus, appeared especially effective with these substrates. Purification of both enzymes as His
-tagged recombinant proteins enabled in vitro determination of Michaelis-Menten kinetic parameters with each dinitrotoluene substrate.
Vibrio vulnificus NfsB is a particularly promising candidate for bioremediation applications, being ca. fivefold more catalytically efficient with 2,4-dinitrotoluene and over 26-fold more active with 2,6-dinitrotoluene than the benchmark E. coli nitroreductases NfsA and NfsB.


Ecotoxicity of 2,4-dinitrotoluene to cold tolerant plant species in a sub-Arctic soil

Stacey J Doherty, Komi S Messan, Ryan R Busby, Robyn A Barbato
PMID: 31016985   DOI: 10.1080/15226514.2019.1583720

Abstract

Decades of live-fire training exercises have left millions of acres of military training lands contaminated with various munitions constituents such as dinitrotoluene. Those that pose a threat to higher organisms due to their toxicity and mobility in the soil are of particular concern. Plants aid in the biodegradation and phytoextraction of contaminants, and site-specific ecotoxicity determinations are critical to inform effective remediation strategy. These ecotoxicity determinations are lacking in cold-adapted plants and would be very informative for contaminated training lands in cold regions. Therefore, we conducted a phytotoxicity study to determine the median effective concentration (EC
) of 2,4-dinitrotoluene (2,4-DNT) to four native Alaskan plant species in a sub-Arctic soil at two different temperatures. Plant species investigated were white spruce (
), field locoweed (
), bluejoint grass (
), and Jacob's ladder (
). Seedling emergence, fresh plant mass, and dry plant mass were used to model plant response to 2,4-DNT contamination. White spruce was most tolerant to 2,4-DNT contamination (EC
= 130.8 mg kg
) and field locoweed was least tolerant (EC
= 0.38 mg kg
). In general, Arctic plant species were more vulnerable to 2,4-DNT when compared to plant types native to temperate or tropical regions.


Effects of chitin and temperature on sub-Arctic soil microbial and fungal communities and biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) and 2,4-dinitrotoluene (DNT)

Fiona H Crocker, Carina M Jung, Karl J Indest, Steven J Everman, Matthew R Carr
PMID: 31250271   DOI: 10.1007/s10532-019-09884-9

Abstract

Climate warming in the Arctic and the thawing of frozen carbon stocks are leading to uncertainty as to how bacterial communities will respond, including pollutant degrading bacteria. This study investigated the effects of carbon stimulation and temperature on soil microbial community diversity and explosive biodegradation in two sub-Arctic soils. Chitin as a labile carbon source stimulated overall microbial activities as reflected by increases in basal respiration (three to tenfold) and potential nitrification activity (two to fourfold) compared to unamended soil. This stimulation extended to 2,4-dinitroluene- (DNT) and hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)-degrading microorganisms either directly or via co-metabolic reaction mechanisms. A stimulatory effect of the incubation temperature (2, 12, or 22 °C) on these microbial activities was also observed, but the chitin stimulation caused greater shifts in the structure of the bacterial and fungal communities. The first reported occurrence of an associated role of chitinolytic bacteria belonging to Cellulomonadaceae and chitinolytic fungi belonging to Mortierellaceae in explosive biodegradation is described. This study found that sub-Arctic soil microbial communities were adapted to respond quickly to an increase in labile carbon sources over the range of temperatures used in this study. The warming climate in the Arctic could benefit explosive contaminated soil clean-up by providing non-recalcitrant carbon sources that stimulate overall microbial activity and correspondingly explosive biodegradation.


2,4-Dinitrotoluene (DNT) Perturbs Yolk Absorption, Liver Development and Lipid Metabolism/Oxygen Transport Gene Expression in Zebrafish Embryos and Larvae

Jianglin Xiong, Hang Sha, Hualin Zhou, Lijuan Peng, Lingying Wu, Yinsheng Qiu, Rui Wang, Xianqin Hu
PMID: 31349543   DOI: 10.3390/ijms20153632

Abstract

2,4-dinitrotoluene (2,4-DNT) is a common environmental pollutant, and was classified as a group 2B human carcinogenic compound by the International Agency for Research on Cancer. This study determined the toxic effects of 2,4-DNT exposure on zebrafish at the embryo-larvae stage, in terms of organ morphogenesis and the expression pattern of selected target genes related to lipid metabolism and oxygen transportation. The results showed that the 120-h post-fertilization LC
of 2,4-DNT was 9.59 mg/L with a 95% confidence interval of 8.89-10.44 mg/L. The larvae treated with 2,4-DNT showed toxic symptoms including smaller body, less skin pigment production, yolk malabsorption, and disordered liver development. Further studies on the expression of genes related to lipid transport and metabolism, and respiration indicated that they were significantly affected by 2,4-DNT. It is concluded that 2,4-DNT exposure perturbed liver development and yolk absorption in early-life zebrafish, and disturbed the lipid metabolism /oxygen transport gene expression.


Biotransformation of 2,4-dinitrotoluene in a phototrophic co-culture of engineered Synechococcus elongatus and Pseudomonas putida

Derek T Fedeson, Pia Saake, Patricia Calero, Pablo Iván Nikel, Daniel C Ducat
PMID: 32064751   DOI: 10.1111/1751-7915.13544

Abstract

In contrast to the current paradigm of using microbial mono-cultures in most biotechnological applications, increasing efforts are being directed towards engineering mixed-species consortia to perform functions that are difficult to programme into individual strains. In this work, we developed a synthetic microbial consortium composed of two genetically engineered microbes, a cyanobacterium (Synechococcus elongatus PCC 7942) and a heterotrophic bacterium (Pseudomonas putida EM173). These microbial species specialize in the co-culture: cyanobacteria fix CO
through photosynthetic metabolism and secrete sufficient carbohydrates to support the growth and active metabolism of P. putida, which has been engineered to consume sucrose and to degrade the environmental pollutant 2,4-dinitrotoluene (2,4-DNT). By encapsulating S. elongatus within a barium-alginate hydrogel, cyanobacterial cells were protected from the toxic effects of 2,4-DNT, enhancing the performance of the co-culture. The synthetic consortium was able to convert 2,4-DNT with light and CO
as key inputs, and its catalytic performance was stable over time. Furthermore, cycling this synthetic consortium through low nitrogen medium promoted the sucrose-dependent accumulation of polyhydroxyalkanoate, an added-value biopolymer, in the engineered P. putida strain. Altogether, the synthetic consortium displayed the capacity to remediate the industrial pollutant 2,4-DNT while simultaneously synthesizing biopolymers using light and CO
as the primary inputs.


Explore Compound Types